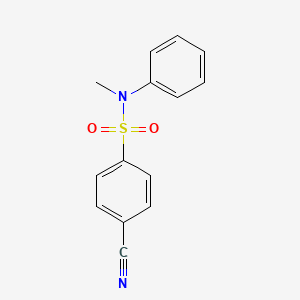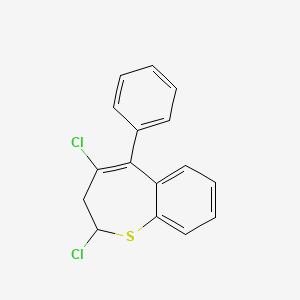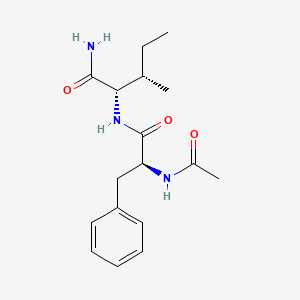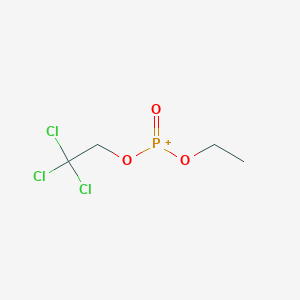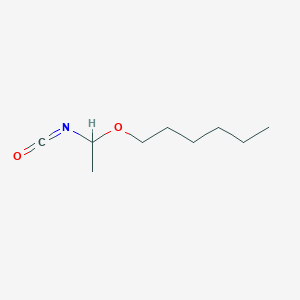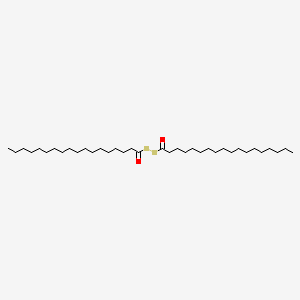![molecular formula C12H12INO2S B14486912 1-Methyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide CAS No. 66060-73-9](/img/structure/B14486912.png)
1-Methyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide is a heterocyclic compound that features a pyridinium core substituted with a thiophene-acetyl group
Vorbereitungsmethoden
The synthesis of 1-Methyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide typically involves the following steps:
Formation of the Pyridinium Core: The starting material, 1-methylpyridine, undergoes a quaternization reaction with methyl iodide to form 1-methylpyridinium iodide.
Acylation Reaction: The 1-methylpyridinium iodide is then reacted with thiophene-2-acetyl chloride in the presence of a base such as triethylamine to yield the desired product.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Analyse Chemischer Reaktionen
1-Methyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which may target the acetyl group or the pyridinium core.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen, potentially leading to a variety of derivatives.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include antimicrobial or anticancer properties, although further research is needed to confirm these effects.
Industry: The compound could be used in the development of advanced materials, such as conductive polymers or organic semiconductors.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide would depend on its specific application. In a biological context, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or disruption of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Methyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide include:
1-Methylpyridinium iodide: Lacks the thiophene-acetyl group, making it less versatile in terms of chemical reactivity.
Thiophene-2-acetyl chloride:
Other Pyridinium Derivatives: Compounds such as 1-ethyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide may exhibit similar properties but differ in their specific reactivity and applications.
The uniqueness of this compound lies in its combination of a pyridinium core with a thiophene-acetyl group, providing a distinct set of chemical and biological properties.
Eigenschaften
CAS-Nummer |
66060-73-9 |
|---|---|
Molekularformel |
C12H12INO2S |
Molekulargewicht |
361.20 g/mol |
IUPAC-Name |
(1-methylpyridin-1-ium-2-yl) 2-thiophen-2-ylacetate;iodide |
InChI |
InChI=1S/C12H12NO2S.HI/c1-13-7-3-2-6-11(13)15-12(14)9-10-5-4-8-16-10;/h2-8H,9H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XZROPYGRWODINE-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC=CC=C1OC(=O)CC2=CC=CS2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-6-[(furan-2-yl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one](/img/structure/B14486833.png)
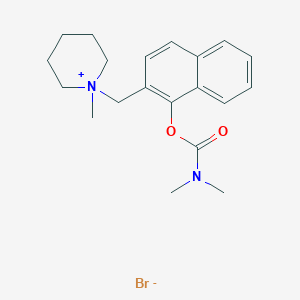
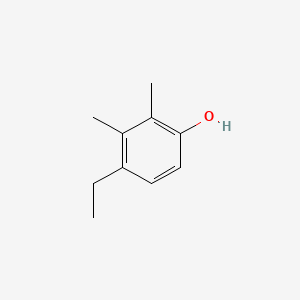

![aziridine;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14486852.png)
![2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)oxy]methoxy}pyridine-3-carbonitrile](/img/structure/B14486856.png)
